molecular formula C8H14N2S B12814979 2,4-Dimethyl-5-(2-(methylthio)ethyl)-1H-imidazole

2,4-Dimethyl-5-(2-(methylthio)ethyl)-1H-imidazole

Cat. No.: B12814979
M. Wt: 170.28 g/mol
InChI Key: BAQGYKZWIPXCKX-UHFFFAOYSA-N
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Description

2,4-Dimethyl-5-(2-(methylthio)ethyl)-1H-imidazole is an organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-5-(2-(methylthio)ethyl)-1H-imidazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 2,4-dimethylimidazole with 2-(methylthio)ethyl halides in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-5-(2-(methylthio)ethyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to remove the methylthio group.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-methylthio derivatives.

    Substitution: Various substituted imidazoles depending on the nucleophile used.

Scientific Research Applications

2,4-Dimethyl-5-(2-(methylthio)ethyl)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-5-(2-(methylthio)ethyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the methylthio group can influence its binding affinity and specificity towards molecular targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethyl-5-ethylthiazole
  • 2,4-Dimethyl-5-acetylthiazole
  • 2,4-Dimethyl-5-(methylthio)benzoate

Uniqueness

2,4-Dimethyl-5-(2-(methylthio)ethyl)-1H-imidazole is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H14N2S

Molecular Weight

170.28 g/mol

IUPAC Name

2,5-dimethyl-4-(2-methylsulfanylethyl)-1H-imidazole

InChI

InChI=1S/C8H14N2S/c1-6-8(4-5-11-3)10-7(2)9-6/h4-5H2,1-3H3,(H,9,10)

InChI Key

BAQGYKZWIPXCKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C)CCSC

Origin of Product

United States

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